N-(4-oxo-2-phenylchromen-6-yl)acetamide
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Overview
Description
N-(4-Oxo-2-phenyl-4H-chromen-6-yl)acetamide is a synthetic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenyl-4H-chromen-6-yl)acetamide typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with benzaldehyde to form N-(4-Oxo-2-phenyl-4H-chromen-6-yl)acetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-2-phenyl-4H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential as a therapeutic agent.
Medicine: Studied for its potential anti-inflammatory, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-Oxo-2-phenyl-4H-chromen-6-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with bacterial cell walls. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Uniqueness
N-(4-Oxo-2-phenyl-4H-chromen-6-yl)acetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to similar compounds, it has shown promising antioxidant and anti-inflammatory properties, making it a potential candidate for further research and development in therapeutic applications .
Properties
CAS No. |
18467-10-2 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)acetamide |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-13-7-8-16-14(9-13)15(20)10-17(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19) |
InChI Key |
WGUFRMJCOQLZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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